

2-Amino-4-(trifluoromethyl)pyrimidine solubility data

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Compound of Interest

Compound Name:	2-Amino-4-(trifluoromethyl)pyrimidine
Cat. No.:	B092195

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An In-depth Technical Guide on **2-Amino-4-(trifluoromethyl)pyrimidine**

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, solubility, and synthesis of **2-Amino-4-(trifluoromethyl)pyrimidine**. This compound is a critical building block in medicinal chemistry, particularly in the development of targeted therapies.

Physicochemical Properties

2-Amino-4-(trifluoromethyl)pyrimidine is a solid, typically appearing as a powder. Its structural features, including a nucleophilic amino group and an electron-withdrawing trifluoromethyl group, make it a valuable intermediate for synthesizing a wide range of biologically active molecules.^[1] The trifluoromethyl moiety is known to enhance metabolic stability, cell permeability, and binding affinity of drug candidates.^[1]

Table 1: Physicochemical Properties of **2-Amino-4-(trifluoromethyl)pyrimidine**

Property	Value	Reference
CAS Number	16075-42-6	
Molecular Formula	C ₅ H ₄ F ₃ N ₃	
Molecular Weight	163.10 g/mol	
Melting Point	174-178 °C	
Appearance	Powder	
InChIKey	NKOTXYPTXKUCDL- UHFFFAOYSA-N	
SMILES	Nc1nccc(n1)C(F)(F)F	

Solubility Data

While specific quantitative solubility data for **2-Amino-4-(trifluoromethyl)pyrimidine** is not readily available in the provided search results, general solubility characteristics of similar pyrimidine derivatives have been noted. For any new drug candidate, a thorough evaluation of its physicochemical properties, especially solubility, is crucial as it directly impacts bioavailability and the reliability of biological assays.^[2] Generally, a solubility of greater than 60 µg/mL is considered a good target for early-stage drug discovery compounds.^[2] The solubility of pyrimidine derivatives is often measured in various organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate across a range of temperatures.^[3]

Table 2: Qualitative Solubility Profile

Solvent	Solubility
Water	Poor aqueous solubility can limit bioavailability. [2] The related compound 2-Amino-4-(trifluoromethyl)pyridine has low water solubility. [4]
Organic Solvents	The related compound 2-Amino-4-(trifluoromethyl)pyridine is soluble in many organic solvents such as ethanol and dichloromethane.[4] Pyrimidine derivatives are generally tested for solubility in solvents like THF, DMF, and ethyl acetate.[3]

Experimental Protocols for Solubility Assessment

To ensure reliable and reproducible results, standardized protocols for determining both kinetic and thermodynamic solubility are essential.

Protocol 1: Kinetic Solubility Assay

This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution, reflecting the solubility of the form that precipitates fastest.
[2]

Methodology:

- Stock Solution Preparation: Prepare a 20 mM stock solution of **2-Amino-4-(trifluoromethyl)pyrimidine** in 100% DMSO.
- Incubation Mixture: In duplicate, add 10 μ L of the 20 mM DMSO stock solution to 490 μ L of phosphate-buffered saline (PBS, pH 7.4) in a microtube. This achieves a final compound concentration of 400 μ M.[2]
- Equilibration: Seal the microtubes and shake at room temperature for 2 hours to allow for equilibration.
- Sample Preparation: After incubation, centrifuge the samples to pellet any precipitate.

- Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS.[\[2\]](#) Analyze the supernatant from the centrifuged samples and the calibration standards by HPLC with UV detection to determine the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay

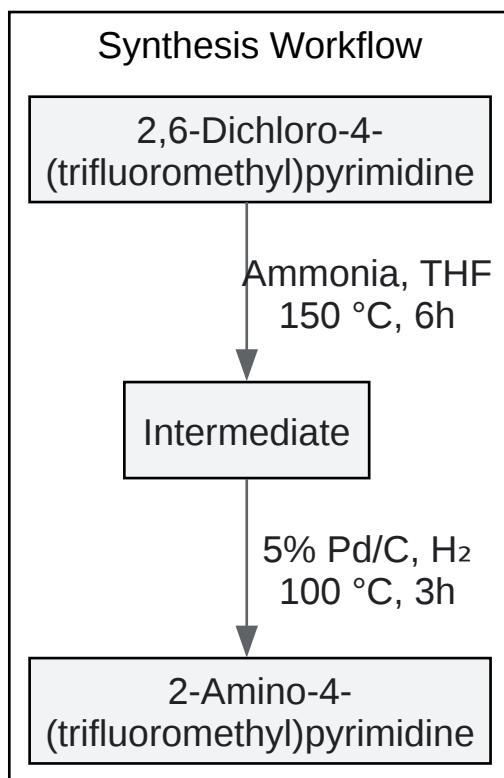
This method determines the equilibrium solubility of the most stable crystalline form of the compound.

Methodology:

- Sample Preparation: Add an excess amount of solid **2-Amino-4-(trifluoromethyl)pyrimidine** to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure a solid phase remains throughout the experiment.[\[2\]](#)
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid.
- Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Synthesis and Biological Relevance

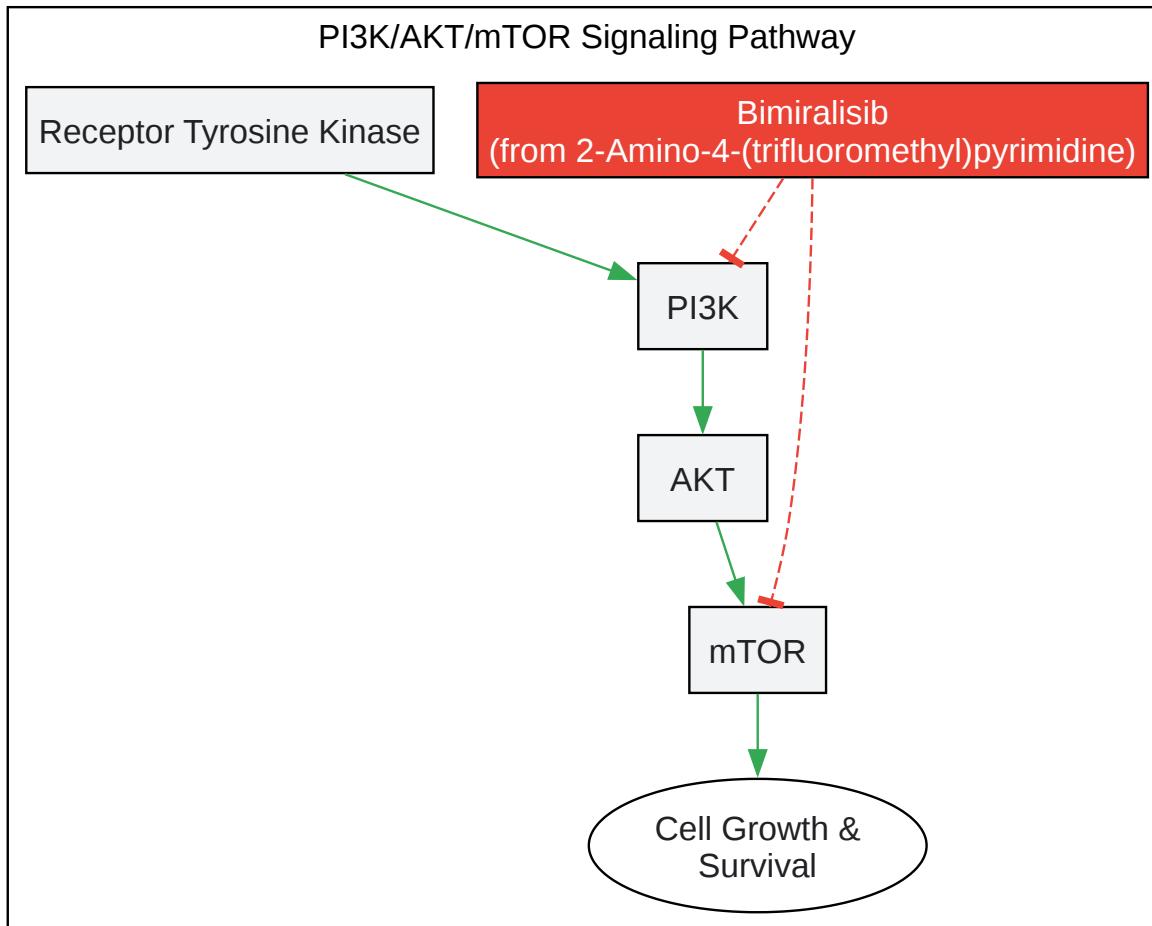
2-Amino-4-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation often involves the amination of a corresponding chloro- or dichloro-pyrimidine precursor.



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Synthesis of **2-Amino-4-(trifluoromethyl)pyrimidine**.

One of the notable applications of this compound is in the synthesis of Bimiralisib, a potent inhibitor of the PI3K/mTOR signaling pathway.^[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
[\[5\]](#)



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Inhibition of the PI3K/mTOR pathway by Bimiralisib.

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